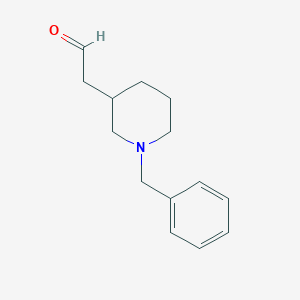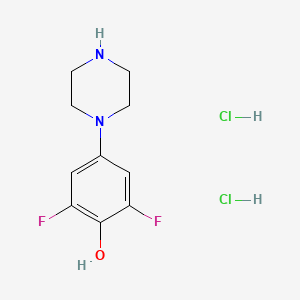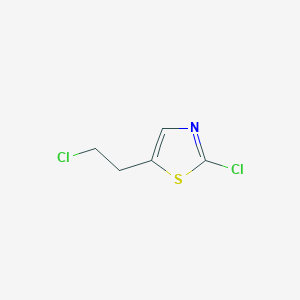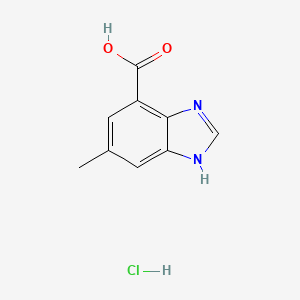
5-methyl-1H-1,3-benzodiazole-7-carboxylicacidhydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-1H-1,3-benzodiazole-7-carboxylic acid hydrochloride is a chemical compound with the following IUPAC name: 5-methyl-1H-benzo[d]imidazole-7-carboxylic acid hydrochloride . It belongs to the benzodiazole family and contains a carboxylic acid group.
Preparation Methods
Synthetic Routes:: The synthetic route for this compound involves the following steps:
Condensation Reaction: Start with 5-methyl-1H-benzo[d]imidazole, which reacts with chloroacetic acid to form the carboxylic acid group.
Hydrochlorination: The resulting carboxylic acid is then treated with hydrochloric acid to yield 5-methyl-1H-1,3-benzodiazole-7-carboxylic acid hydrochloride.
Industrial Production:: Industrial production methods typically involve large-scale synthesis using optimized conditions. specific details regarding industrial-scale production are proprietary and may not be readily available.
Chemical Reactions Analysis
Reactions::
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can convert the carboxylic acid group to other functional groups.
Substitution: Substitution reactions may occur at the 5-methyl position or the carboxylic acid group.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Various nucleophiles (e.g., amines, alkoxides) can be used.
Major Products:: The major products depend on the specific reaction conditions. For example, reduction may yield the corresponding amine, while oxidation could lead to a carboxylic acid derivative.
Scientific Research Applications
This compound finds applications in:
Medicine: It may serve as a starting material for drug synthesis.
Chemical Research: Used in the development of novel compounds.
Mechanism of Action
The exact mechanism of action for 5-methyl-1H-1,3-benzodiazole-7-carboxylic acid hydrochloride remains an area of ongoing research. It likely interacts with specific molecular targets or pathways, but further studies are needed to elucidate these mechanisms.
Comparison with Similar Compounds
While there are related benzodiazole derivatives, the uniqueness of this compound lies in its specific substitution pattern and functional groups. Similar compounds include other benzodiazoles like 1H-benzimidazole derivatives.
Properties
Molecular Formula |
C9H9ClN2O2 |
|---|---|
Molecular Weight |
212.63 g/mol |
IUPAC Name |
6-methyl-1H-benzimidazole-4-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C9H8N2O2.ClH/c1-5-2-6(9(12)13)8-7(3-5)10-4-11-8;/h2-4H,1H3,(H,10,11)(H,12,13);1H |
InChI Key |
BWXHBQLINWWXDA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)NC=N2)C(=O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butylN-{[1-(aminomethyl)-2,2-difluorocyclopropyl]methyl}carbamate](/img/structure/B13578781.png)
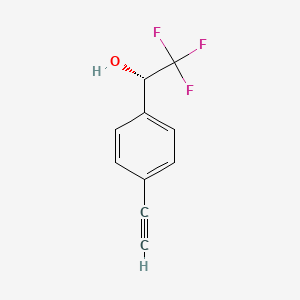
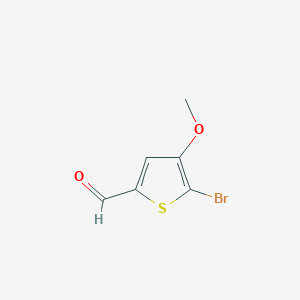
![2-(Benzo[b]thiophen-2-yl)morpholine](/img/structure/B13578788.png)
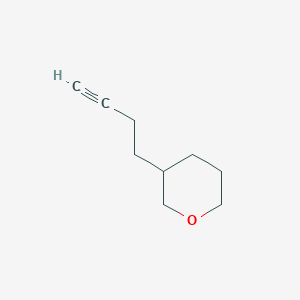
![tert-butyl4-[(1-amino-5,6-dimethoxy-2,3-dihydro-1H-inden-2-yl)methyl]piperidine-1-carboxylate,Mixtureofdiastereomers](/img/structure/B13578796.png)
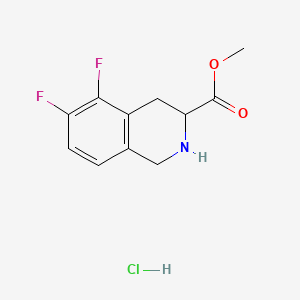
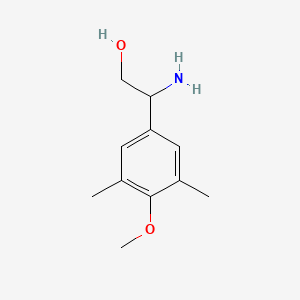
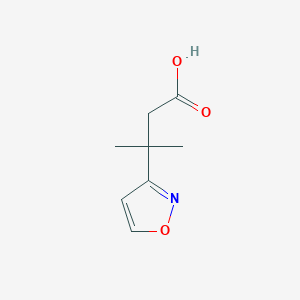
![5-Amino-3-[4-(1-pyrazolyl)phenyl]isoxazole](/img/structure/B13578805.png)
